1-Nitro-4-(trifluoromethoxy)benzene
Overview
Description
1-Nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3NO3. It is a pale yellow liquid at room temperature and is known for its trifluoromethoxy group attached to a nitrobenzene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 4-(trifluoromethoxy)benzene. One common method includes the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective nitration of the benzene ring . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-4-(trifluoromethoxy)benzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and liquid crystal materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoromethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
1-Nitro-4-(trifluoromethoxy)benzene can be compared with other nitrobenzene derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:
- 1-Nitro-4-(trifluoromethyl)benzene
- 4-Nitrophenyl trifluoromethyl ether
- 1-Nitro-4-trifluoromethoxy-benzene
What sets this compound apart is the unique combination of the nitro and trifluoromethoxy groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-nitro-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKVUMDBCCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334944 | |
Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713-65-5 | |
Record name | 1-Nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | , 1-nitro-4-(trifluoromethoxy)-Benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study the 1-nitro-4-(trifluoromethoxy)benzene molecule and what structural information do they offer?
A1: The researchers used Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to analyze the vibrational modes of the this compound molecule []. FTIR spectroscopy provides information about the molecule's functional groups by measuring the absorption of infrared light at specific frequencies corresponding to molecular vibrations. FT-Raman spectroscopy, on the other hand, explores the molecule's vibrational characteristics by analyzing the scattering of light. These techniques, combined with computational methods, helped in assigning vibrational frequencies to specific molecular motions and validating the theoretically predicted structure.
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